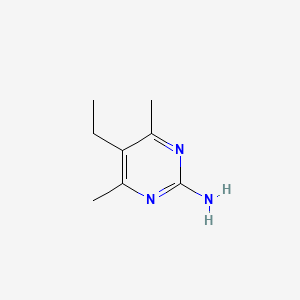
5-Ethyl-4,6-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are diazine compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of ethyl acetoacetate with guanidine under basic conditions, followed by alkylation with ethyl iodide to introduce the ethyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to accelerate the reaction process. This method not only reduces reaction times but also increases yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in the metabolic pathways of pathogens. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the ethyl group at the 5-position.
4,6-Dimethylpyrimidin-2-amine: Lacks both the ethyl group at the 5-position and the amino group at the 2-position.
Uniqueness
5-Ethyl-4,6-dimethylpyrimidin-2-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
5-ethyl-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-5(2)10-8(9)11-6(7)3/h4H2,1-3H3,(H2,9,10,11) |
InChI-Schlüssel |
HLBPSRCFSRTYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(N=C1C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
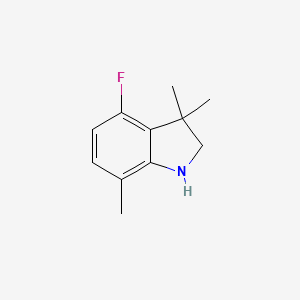



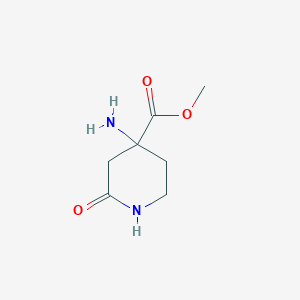

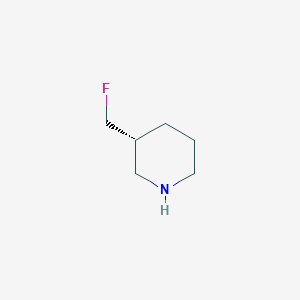
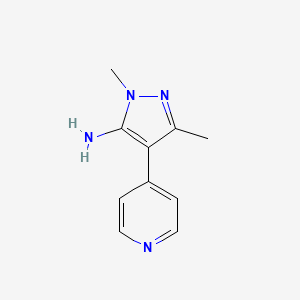

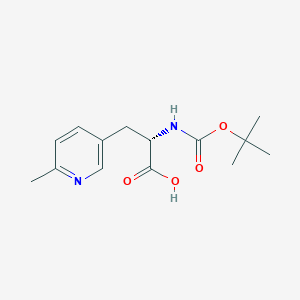
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-amine](/img/structure/B13327559.png)
![Methyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13327560.png)
